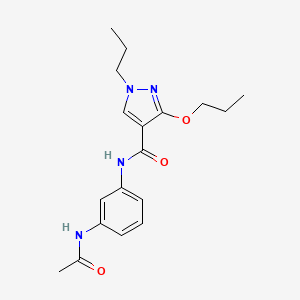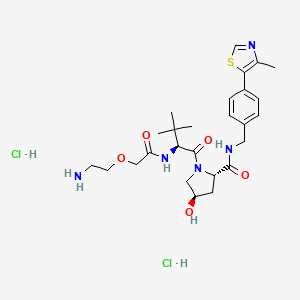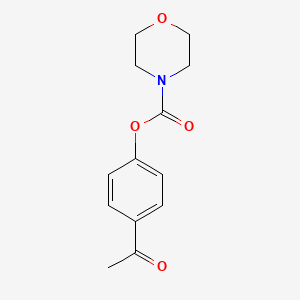
N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide, commonly known as FQ-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FQ-1 belongs to the class of quinazoline derivatives, which have been studied for their various pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds related to N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide have demonstrated significant antimicrobial properties. For instance, certain derivatives have shown antibacterial activity against a range of bacteria including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, as well as antifungal activity against Candida albicans. These compounds' mechanisms of action have been explored through molecular docking into the active sites of bacterial enzymes, suggesting a potential for developing novel antimicrobial agents (Antypenko et al., 2017).
Antitumor and Anticancer Applications
Several derivatives exhibit promising anticancer activities, with some compounds showing high growth inhibition rates against melanoma cell lines, leukemia, non-small cell lung cancer, colon cancer, and CNS cancer, among others. These findings are supported by in vitro screenings and molecular docking studies, which predict the affinity of these substances to various cancer targets, including the epidermal growth factor receptor (EGFR) (Antypenko et al., 2016). The broad-spectrum antitumor activity of these compounds, particularly against renal, colon, and non-small cell lung cancers, highlights their potential as novel antitumor agents (Al-Suwaidan et al., 2013).
Pesticidal Applications
New substituted 3H-quinazolin-4-one derivatives have been synthesized and evaluated for their pesticidal activities, showing significant antibacterial, insecticidal, and anti-acetylcholinesterase activities. This suggests their potential use in developing new pesticides (Misra & Gupta, 1982).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-12-6-2-4-8-14(12)20-15(21)9-22-16-11-5-1-3-7-13(11)18-10-19-16/h1-8,10H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHQCNBDGWCWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2817173.png)
![N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2817174.png)

![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2817181.png)



![Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2817186.png)
![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone](/img/structure/B2817187.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817188.png)